molecular formula C9H11Cl2N3O2 B13493559 2-(Aminomethyl)imidazo[1,2-a]pyridine-7-carboxylic acid dihydrochloride

2-(Aminomethyl)imidazo[1,2-a]pyridine-7-carboxylic acid dihydrochloride

Cat. No.: B13493559
M. Wt: 264.11 g/mol
InChI Key: LLGUOHKBVHEBGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Aminomethyl)imidazo[1,2-a]pyridine-7-carboxylic acid dihydrochloride is a compound belonging to the imidazo[1,2-a]pyridine family, which is known for its diverse applications in medicinal chemistry This compound is characterized by its fused bicyclic structure, which includes an imidazole ring fused to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Aminomethyl)imidazo[1,2-a]pyridine-7-carboxylic acid dihydrochloride typically involves the formation of the imidazo[1,2-a]pyridine core followed by functionalization. One common method is the condensation of 2-aminopyridine with glyoxal or its derivatives under acidic conditions to form the imidazo[1,2-a]pyridine scaffold. Subsequent introduction of the aminomethyl group can be achieved through reductive amination using formaldehyde and a suitable reducing agent .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification steps such as crystallization or chromatography are employed to obtain the compound in its pure dihydrochloride form .

Chemical Reactions Analysis

Types of Reactions

2-(Aminomethyl)imidazo[1,2-a]pyridine-7-carboxylic acid dihydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The aminomethyl group can be oxidized to form corresponding imines or nitriles.

    Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aminomethyl group.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(Aminomethyl)imidazo[1,2-a]pyridine-7-carboxylic acid dihydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of infectious diseases and cancer.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(Aminomethyl)imidazo[1,2-a]pyridine-7-carboxylic acid dihydrochloride involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding sites. The exact pathways and molecular targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

    2,7-Dimethylimidazo[1,2-a]pyridine-3-carboxamide: Known for its anti-tuberculosis activity.

    Imidazo[1,2-a]pyridine-3-carboxylic acid: Used in the synthesis of various pharmaceuticals.

Uniqueness

2-(Aminomethyl)imidazo[1,2-a]pyridine-7-carboxylic acid dihydrochloride is unique due to the presence of both an aminomethyl group and a carboxylic acid group, which confer distinct chemical reactivity and potential for diverse applications. Its ability to undergo various chemical reactions and its potential therapeutic effects make it a valuable compound in medicinal chemistry .

Properties

Molecular Formula

C9H11Cl2N3O2

Molecular Weight

264.11 g/mol

IUPAC Name

2-(aminomethyl)imidazo[1,2-a]pyridine-7-carboxylic acid;dihydrochloride

InChI

InChI=1S/C9H9N3O2.2ClH/c10-4-7-5-12-2-1-6(9(13)14)3-8(12)11-7;;/h1-3,5H,4,10H2,(H,13,14);2*1H

InChI Key

LLGUOHKBVHEBGF-UHFFFAOYSA-N

Canonical SMILES

C1=CN2C=C(N=C2C=C1C(=O)O)CN.Cl.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.